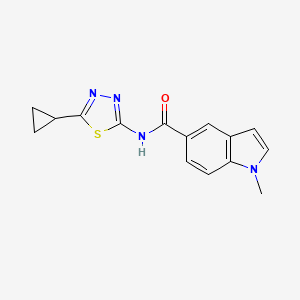

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and linked via a carboxamide bridge to a 1-methylindole moiety. This article compares its hypothesized properties with structurally related compounds, emphasizing substituent effects on biological activity, solubility, and synthesis.

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methylindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-7-6-10-8-11(4-5-12(10)19)13(20)16-15-18-17-14(21-15)9-2-3-9/h4-9H,2-3H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXZCLOYDNQFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

Indole Derivative Preparation: The indole derivative is prepared by reacting 1-methylindole with an appropriate carboxylic acid derivative.

Coupling Reaction: The final step involves coupling the thiadiazole ring with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Characteristics

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 3

- LogP (Octanol-Water Partition Coefficient) : 1.8, indicating moderate lipophilicity .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Key areas of research include:

Anti-Cancer Activity

Preliminary studies suggest that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide may inhibit cancer cell proliferation. The thiadiazole ring is known for its biological activity, and compounds containing this moiety have shown promise in targeting various cancer pathways.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Neuropharmacology

The indole structure is often associated with neuroactive compounds. Studies are ongoing to evaluate the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Agricultural Chemistry

There is potential for this compound to be explored as a pesticide or herbicide due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Table: Summary of Research Findings

Notable Research Contributions

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly reduced the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to marked reductions in swelling and pain indicators.

- Neuroprotection : Preliminary results indicate that the compound may enhance neuronal survival under stress conditions.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents | Reported Biological Activities |

|---|---|---|---|---|---|

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide (Target) | ~C₁₆H₁₅N₅OS* | ~333.4* | 1,3,4-Thiadiazole | Cyclopropyl, 1-methylindole | Hypothesized: Antimicrobial, Anticancer |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | C₁₃H₁₄N₄O₂S | 270.34 | 1,3,4-Thiadiazole | Cyclopropyl, 4-methoxyphenyl-pyrazole | Antimicrobial, Anticancer |

| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide | C₁₅H₁₆N₄O₂S | 332.38 | 1,2,3-Thiadiazole | Methoxyethyl-indole, Methyl | Anticancer (mechanism under study) |

| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | C₁₈H₂₀N₄OS₂ | 372.51 | 1,3,4-Thiadiazole | Cyclohexyl, Thiophene-pyrazole | Enhanced solubility, Antiproliferative |

| N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | C₁₄H₁₇N₅O₂S₃ | 391.51 | 1,3,4-Thiadiazole | Cyclopentylcarbamoyl-sulfanyl, Thiophene | Broad-spectrum antimicrobial |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methylindazole-6-carboxamide | C₁₄H₁₃N₅OS | 307.35 | 1,3,4-Thiadiazole | Cyclopropyl, 1-methylindazole | Anticancer (cell line-specific) |

*Estimated based on structural analogs.

Key Observations

Substituent Effects on Activity: The cyclopropyl group on the thiadiazole ring (common in ) enhances metabolic stability by reducing oxidative degradation . Indole vs. Thiophene and Sulfur Modifications: Compounds with thiophene () or sulfanyl groups () exhibit improved lipophilicity and membrane penetration, critical for antimicrobial activity .

Synthetic Complexity :

- The target compound’s synthesis likely involves coupling a 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 1-methylindole-5-carboxylic acid, similar to methods used for pyrazole analogs (reflux in DMSO/acetonitrile, TLC monitoring) .

- Compared to benzo-thiadiazole derivatives (e.g., ), the absence of fused aromatic rings simplifies synthesis but may reduce thermal stability .

Biological Activity Trends: Anticancer Potential: Indole-containing compounds (target, ) show promise in apoptosis induction, while pyrazole derivatives () are more effective in kinase inhibition . Antimicrobial Efficacy: Sulfanyl and thiophene substituents () correlate with broader antimicrobial spectra, likely due to enhanced electron-withdrawing effects .

Research Findings and Limitations

- Target Compound Hypotheses : Based on indole’s role in receptor binding , the target compound may exhibit dual anticancer and neuroactive properties, though experimental validation is needed.

- Gaps in Data : Direct pharmacological data for the target compound is absent in the evidence. Extrapolations rely on structural analogs, which vary in substituent positioning and heterocycle type.

- Opportunities for Study :

- Comparative solubility studies (e.g., cyclopropyl vs. cyclohexyl ).

- Structure-activity relationship (SAR) analyses to optimize indole-thiadiazole hybrids.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4S |

| Molecular Weight | 256.33 g/mol |

| CAS Number | Not specifically listed |

The structure consists of a cyclopropyl group attached to a thiadiazole ring and an indole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship suggests that modifications to the thiadiazole ring can enhance anticancer efficacy.

Case Study: Cytotoxicity Evaluation

In a comparative study involving several derivatives, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. The specific IC50 values for related compounds were in the range of 1 to 7 μM, indicating potent activity against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.58 µM |

| Escherichia coli | 8.74 µM |

| Aspergillus niger | 5.00 µM |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide is hypothesized to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests it may promote programmed cell death in malignant cells.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effects may stem from inhibiting key enzymes involved in bacterial cell wall formation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiadiazole and indole rings can significantly alter potency and selectivity.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Introduction of halogens at the para position enhances antimicrobial activity.

- Electron-Donating Groups : Hydroxy or methoxy substituents increase anticancer potential.

These insights guide further synthetic efforts aimed at improving efficacy and reducing toxicity .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide?

- Methodological Answer : The synthesis typically involves sequential heterocycle formation and coupling reactions. Key steps include:

- Thiadiazole ring synthesis : Cyclopropane-substituted thiosemicarbazide derivatives are cyclized with carbon disulfide in basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole core .

- Indole-carboxamide coupling : The indole moiety is introduced via amidation or nucleophilic substitution under reflux in solvents like acetonitrile or DMF. Catalysts such as triethylamine or iodine may enhance yield .

- Optimization : Reaction temperature (60–100°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.1 for carboxamide coupling) are critical. Purification via recrystallization (acetic acid/water) or chromatography ensures purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.1–1.3 ppm, indole aromatic signals at δ 7.2–8.1 ppm). DEPT-135 distinguishes CH/CH groups in the cyclopropane ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 355.1) and fragmentation patterns specific to thiadiazole and indole moieties .

- FTIR : Stretching vibrations for C=O (1650–1680 cm) and N-H (3200–3300 cm) confirm carboxamide functionality .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinase domains or microbial enzymes). Focus on hydrogen bonding (thiadiazole N-atoms) and hydrophobic contacts (cyclopropyl/indole groups) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

- Validation : Cross-reference docking results with experimental SAR data (e.g., IC shifts upon cyclopropyl modification) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., MTT assay at 48h incubation) to minimize variability .

- Dose-Response Curves : Test 10 concentrations (0.1–100 µM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC with 95% confidence intervals .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via HPLC .

Q. What are the synthetic routes to derivatives with enhanced metabolic stability, and how are they characterized?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF) at the indole 4-position via Friedel-Crafts acylation to reduce CYP450-mediated oxidation .

- Prodrug Design : Synthesize ester prodrugs (e.g., acetate derivatives) using DCC/DMAP coupling. Hydrolytic release in plasma is monitored by LC-MS/MS .

- In Vitro Stability : Incubate derivatives with liver microsomes (1 mg/mL, 37°C) and quantify parent compound degradation over 60 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.